N-((R)-1-(((R)-3,4-dioxo-1-phenyl-4-((thiazol-2-ylmethyl)amino)butan-2-yl)amino)-3-methoxy-1-oxopropan-2-yl)-3,3-difluorocyclohexane-1-carboxamide
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Overview
Description
SY110 is a synthetic organic compound that has gained attention for its potent antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, including Omicron . It is a selective inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for the virus’s replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SY110 involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of specific bonds and functional groups that are essential for its antiviral activity. Detailed synthetic routes and reaction conditions are often proprietary and may involve complex organic reactions, including nucleophilic substitutions and cyclizations .
Industrial Production Methods
Industrial production of SY110 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
SY110 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
SY110 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein synthesis.
Medicine: Explored as a potential antiviral drug for treating COVID-19 and other coronavirus infections
Industry: Potential applications in the development of antiviral coatings and materials.
Mechanism of Action
SY110 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of Mpro, SY110 prevents the cleavage process, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another Mpro inhibitor with antiviral activity against SARS-CoV-2.
Ensitrelvir: Similar mechanism of action but different pharmacokinetic properties.
Simnotrelvir: Also targets Mpro but may have different efficacy and safety profiles
Uniqueness of SY110
SY110 stands out due to its high potency, favorable pharmacokinetic properties, and broad-spectrum antiviral activity against multiple coronavirus variants, including Omicron . Its unique chemical structure allows for effective inhibition of Mpro, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H30F2N4O5S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2R)-3,4-dioxo-1-phenyl-4-(1,3-thiazol-2-ylmethylamino)butan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-3,3-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1 |
InChI Key |
IGYBDBUREWZAAX-OMKBGSMGSA-N |
Isomeric SMILES |
COC[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |
Canonical SMILES |
COCC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |
Origin of Product |
United States |
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